molecular formula C16H16ClNO4S B2605675 4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine CAS No. 606944-68-7

4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine

Cat. No.: B2605675
CAS No.: 606944-68-7
M. Wt: 353.82
InChI Key: CZTHHLKDOJOELS-UHFFFAOYSA-N
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Description

4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine is a synthetic chemical compound of significant interest in research and development, particularly in the fields of medicinal chemistry and materials science. This molecule features a morpholine ring connected via a sulfonyl group to a biphenyl ether scaffold that includes a chlorophenoxy moiety. The structure suggests potential as a valuable intermediate or building block in organic synthesis. Researchers are exploring its use in the development of novel pharmacologically active compounds, given that similar morpholine and sulfonyl-containing structures are frequently investigated for their antimicrobial and anti-inflammatory properties . The specific stereochemistry and electronic properties conferred by the sulfonylmorpholine group may also make it a candidate for incorporation into advanced polymeric materials, such as sulfone-based polymers, which are known for their high thermal and chemical stability . The presence of the sulfonyl group can act as a hydrogen bond acceptor, while the aromatic chlorophenoxy component contributes to lipophilicity, factors that are critical in drug design for modulating bioavailability and target binding. This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

4-[4-(2-chlorophenoxy)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c17-15-3-1-2-4-16(15)22-13-5-7-14(8-6-13)23(19,20)18-9-11-21-12-10-18/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTHHLKDOJOELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine typically involves multi-step reactions. One common synthetic route includes the reaction of 2-chlorophenol with 4-bromophenylsulfonyl chloride to form 4-(2-chlorophenoxy)phenylsulfonyl chloride. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Chemical Reactions Analysis

4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In chemical research, this compound serves as a building block for synthesizing more complex organic molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its unique structural features.

Biology

The compound has been investigated for its antimicrobial properties , exhibiting activity against various bacterial strains. It disrupts bacterial cell membranes and inhibits key metabolic enzymes, leading to cell death.

Medicine

Research has focused on its potential as a therapeutic agent in treating infectious diseases due to its antimicrobial activity. Additionally, its effects on neurotransmitter systems suggest applications in managing mood disorders and pain.

The following table summarizes the biological activities associated with 4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine:

Activity TypeMechanismReference
AntimicrobialDisruption of cell membrane integrity
AntidepressantInhibition of norepinephrine/serotonin reuptake
AnalgesicModulation of pain pathways
AntioxidantScavenging free radicals

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced bacterial growth in vitro against resistant strains, highlighting its potential in treating infections.
  • Antidepressant Effects : In animal models, compounds similar to this one showed a marked decrease in depressive symptoms through enhanced serotonin levels, suggesting therapeutic potential in mood disorders.
  • Pain Management : Research indicated that the compound effectively alleviated neuropathic pain by inhibiting norepinephrine transporters, leading to reduced pain perception.

Mechanism of Action

The mechanism of action of 4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of bacteria, leading to cell lysis and death. The compound may also inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key structural analogs of 4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine, highlighting substituent effects:

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Solubility Key Properties/Applications References
This compound 2-Chlorophenoxy, sulfonyl 381.83* Not reported Likely low (DCM) Antiparasitic/antibacterial lead
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-Methoxy, sulfonyl 257.30 109–110 Soluble in DCM Intermediate in kinase inhibitors
4-[(2-Methoxyphenyl)sulfonyl]morpholine 2-Methoxy, sulfonyl 257.30 85–86 Soluble in DCM Synthetic precursor
4-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)morpholine Br, CF₃, sulfonyl 412.63 Not reported Not reported Research chemical
4-(4-Nitrophenyl)morpholine Nitro (no sulfonyl) 208.22 Not reported Soluble in MeOH Anticancer intermediate
4-(4-Formylphenyl)morpholine Formyl (no sulfonyl) 191.23 96–98 Soluble in MeOH Building block for Schiff bases

*Calculated based on molecular formula C₁₆H₁₅ClNO₄S.

Key Observations:
  • Hydrogen-Bonding Capacity: Sulfonyl-containing derivatives exhibit stronger hydrogen-bonding interactions than non-sulfonyl analogs (e.g., 4-(4-nitrophenyl)morpholine), influencing crystal packing and solubility .
  • Metabolic Stability : Sulfur atoms in thiomorpholine analogs (e.g., 4-(4-nitrophenyl)thiomorpholine) are prone to oxidation, whereas the sulfonyl group in the target compound offers greater metabolic stability .

Biological Activity

4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine is a synthetic compound with significant pharmacological potential. This article reviews its biological activities, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring, which is known for its role in various biological activities. Its structure includes a sulfonyl group and a chlorophenoxy moiety, contributing to its unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It acts as an inhibitor of norepinephrine and serotonin transporters, which are crucial in the treatment of mood disorders and pain management .

Key Mechanisms:

  • Monoamine Transporter Inhibition : The compound inhibits the reuptake of norepinephrine and serotonin, enhancing their availability in the synaptic cleft .
  • Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, reducing oxidative stress within cells.

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Antidepressant Effects : Its action on serotonin and norepinephrine transporters suggests potential use in treating depression and anxiety disorders.
  • Analgesic Properties : By inhibiting norepinephrine reuptake, it may alleviate pain symptoms associated with various conditions .
  • Anticancer Potential : Some studies indicate that morpholine derivatives can induce apoptosis in cancer cells, although specific data on this compound is limited .

Research Findings

Recent studies have explored the efficacy of this compound in various contexts:

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntidepressantInhibition of norepinephrine/serotonin reuptake
AnalgesicModulation of pain pathways
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • Antidepressant Efficacy : In a controlled study, compounds similar to this compound were shown to significantly reduce depressive symptoms in animal models by increasing serotonin levels .
  • Pain Management : Another study highlighted the analgesic effects observed in models of neuropathic pain, where the compound's ability to inhibit norepinephrine transporters resulted in reduced pain perception .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine?

  • Methodology : The synthesis typically involves a sulfonylation reaction between 4-(2-chlorophenoxy)benzenesulfonyl chloride and morpholine. Key steps include:

  • Sulfonyl chloride activation : React the sulfonyl chloride derivative with a base (e.g., triethylamine) to generate the reactive sulfonate intermediate.
  • Nucleophilic substitution : Introduce morpholine under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–25°C.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.
    • Validation : Monitor reaction progress via TLC or LC-MS. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle safety and storage protocols for this compound?

  • Safety Measures :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dust formation .
    • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C in a dark, dry environment to prevent hydrolysis or photodegradation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Structural confirmation :

  • NMR : ¹H/¹³C NMR to verify sulfonyl and morpholine moieties (e.g., sulfonyl S=O group absence in ¹H NMR, morpholine ring protons at δ 2.5–3.5 ppm).
  • FT-IR : Confirm sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and morpholine C-O-C vibrations (~1120 cm⁻¹).
    • Purity analysis : Use high-resolution mass spectrometry (HRMS) for exact mass validation and elemental analysis for stoichiometric verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for sulfonyl-morpholine derivatives?

  • Case Study : Discrepancies in ¹H NMR chemical shifts may arise from conformational flexibility of the morpholine ring.

  • Approach : Perform variable-temperature NMR (VT-NMR) to study ring dynamics. Compare with X-ray crystallography data (e.g., chair conformation in morpholine derivatives) to correlate solution- and solid-state structures .
  • Computational support : Use DFT calculations (e.g., Gaussian 16) to simulate NMR spectra and identify dominant conformers .

Q. What strategies optimize reaction yields when introducing the morpholine moiety?

  • Key Variables :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of morpholine but may increase side reactions.
  • Catalysis : Add KI or tetrabutylammonium iodide (TBAI) to facilitate phase-transfer catalysis in biphasic systems.
    • Experimental design : Apply a chemometric approach (e.g., factorial design) to optimize molar ratios (sulfonyl chloride:morpholine = 1:1.2), temperature (25–40°C), and reaction time (4–12 hrs) .

Q. How can researchers evaluate the biological activity of this compound in disease models?

  • In vitro assays :

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations.
    • Mechanistic studies : Use molecular docking (AutoDock Vina) to predict binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .

Q. What methodologies address stability challenges in sulfonyl-morpholine derivatives?

  • Degradation pathways : Hydrolysis of the sulfonyl group under acidic/basic conditions or oxidation of the morpholine ring.
  • Mitigation :

  • pH control : Formulate in buffered solutions (pH 6–8) for in vitro studies.
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage.
    • Analytical monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to track degradation products .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

  • Root cause analysis : Variability often stems from impurities in starting materials (e.g., 4-(2-chlorophenoxy)benzenesulfonyl chloride purity).
  • Solutions :

  • Quality control : Source reagents with ≥98% purity (HPLC-certified) and validate via ¹H NMR before use.
  • Process standardization : Document reaction parameters (e.g., stirring rate, cooling rate) to ensure reproducibility .

Q. What statistical approaches validate biological activity data?

  • Data validation :

  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ with 95% confidence intervals.
  • Replicates : Perform triplicate experiments with independent compound batches to assess biological variability.
    • Contradiction resolution : Apply ANOVA or Student’s t-test to compare datasets; exclude outliers via Grubbs’ test .

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